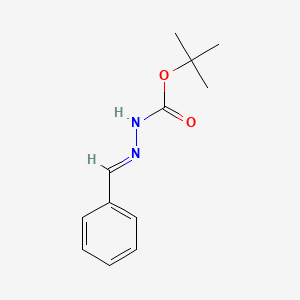

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate

Description

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate (CAS No. 24469-50-9) is a hydrazone derivative widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structure features a tert-butyl carbamate group attached to a benzylidene-hydrazine moiety, which confers stability and reactivity in diverse reactions.

Properties

IUPAC Name |

tert-butyl N-[(E)-benzylideneamino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425976 | |

| Record name | ST4011361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-50-9 | |

| Record name | ST4011361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isolation and Purification

The product is isolated via filtration, washed with pentane or diethyl ether to remove unreacted benzaldehyde, and dried under vacuum. The (E)-isomer is predominantly formed due to steric and electronic factors favoring the trans configuration.

Structural Confirmation and Characterization

The identity of this compound is confirmed through spectroscopic techniques:

Table 1: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.05 (s, 1H, NH), 7.61 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 1.53 (s, 9H, t-Bu) |

| ¹³C NMR | δ 156.2 (C=O), 140.1 (C=N), 129.8–114.7 (Ar-C), 80.5 (t-Bu C), 28.2 (t-Bu CH₃) |

| IR (cm⁻¹) | 3320 (N-H stretch), 1705 (C=O), 1620 (C=N) |

The absence of aldehyde protons (δ ~9–10 ppm) in the ¹H NMR spectrum confirms complete conversion to the hydrazone.

Alternative Synthetic Routes and Modifications

While the condensation of tert-butyl carbazate with benzaldehyde is the most widely reported method, alternative approaches include:

a) Use of Preformed Hydrazines

Hydrazine derivatives such as benzylhydrazine may react with tert-butyl chloroformate to form intermediate carbazates, though this route is less efficient due to competing side reactions.

b) Solvent-Free Conditions

Pilot studies suggest that neat reactions under microwave irradiation (50–80°C, 30–60 minutes) can achieve comparable yields (75–85%) while reducing solvent waste.

c) Catalytic Asymmetric Synthesis

Chiral gold(I) catalysts, such as chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), have been employed to induce enantioselectivity in related spirocyclic hydrazine derivatives, though their application to this compound remains unexplored.

Challenges and Practical Considerations

-

Isomer control : The (E)-isomer is favored due to reduced steric hindrance between the tert-butyl group and benzaldehyde’s phenyl ring. However, trace (Z)-isomers may form, necessitating careful chromatography (cyclohexane:EtOAc = 30:1).

-

Moisture sensitivity : The hydrazone is hygroscopic and should be stored under inert atmosphere to prevent hydrolysis back to the carbazate.

-

Scale-up limitations : Large-scale reactions (>100 mmol) may require extended reaction times or higher catalyst loadings to maintain yields.

Industrial Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can lead to the formation of hydrazine derivatives.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Benzaldehyde oxides.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a hydrazinecarboxylate moiety characterized by the molecular formula and a molecular weight of 220.27 g/mol. The structure comprises a tert-butyl group linked to a benzylidenehydrazinecarboxylate, which imparts both hydrophobic and polar properties, making it versatile in different chemical environments .

Synthetic Routes

Several synthetic methods have been developed for this compound, demonstrating its accessibility for research and industrial applications. Notable synthetic routes include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving hydrazines and carbonyl compounds.

- Functionalization : It serves as a building block for further functionalization in organic synthesis, allowing the creation of diverse derivatives with tailored properties .

Anticancer Properties

Research indicates that compounds structurally similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of hydrazinecarboxylates have been investigated for their ability to act as antagonists of Mcl-1, a protein involved in cell survival pathways associated with cancer .

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific proteins or enzymes, influencing pathways related to cell proliferation and apoptosis. Such interactions could pave the way for developing new therapeutic agents targeting various diseases .

Bioactive Compound Synthesis

Recent studies have highlighted the use of this compound in synthesizing bioactive compounds. For example, it has been utilized as an intermediate in constructing aza-indoles through palladium-catalyzed reactions, demonstrating its utility in complex organic syntheses .

Crystal Structure Analysis

The crystal structure analysis of related compounds has revealed insights into their hydrogen-bonding capabilities and structural stability under various conditions. Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate involves its interaction with molecular targets through the hydrazone linkage. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazinecarboxylate Derivatives

Table 1: Key Analogs and Properties

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in this compound enhances steric protection of the hydrazone bond, improving stability compared to less bulky analogs like phenyl derivatives .

- Reactivity : Substituents on the benzylidene moiety significantly alter reactivity. For example, the pyridinyl-substituted analog (similarity score 0.78) exhibits stronger coordination to transition metals due to the nitrogen lone pair .

Reactivity in Hydrazone Functionalization

Table 2: Comparative Reactivity in Amine Coupling

Insights :

- The tert-butyl group reduces electrophilicity at the carbamate carbonyl, slowing nucleophilic attack compared to phenyl derivatives, which react rapidly at room temperature .

- tert-Butyl derivatives are preferred for stepwise syntheses requiring controlled reactivity, whereas phenyl analogs suit rapid, high-yield transformations.

Physicochemical Properties

- Solubility : The tert-butyl group improves solubility in apolar solvents (e.g., hexane, ethyl acetate) compared to polar analogs like 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (similarity 0.66) .

- Thermal Stability : Decomposition temperatures for tert-butyl hydrazinecarboxylates exceed 200°C, whereas isopropylidene analogs (e.g., CAS 16689-34-2) degrade below 150°C due to weaker steric protection .

Biological Activity

(E)-tert-Butyl 2-benzylidenehydrazinecarboxylate, with the CAS number 497164-25-7, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. The compound features a hydrazinecarboxylate moiety, which is significant for its pharmacological properties. Its structure includes a tert-butyl group and a benzylidenehydrazinecarboxylate, contributing to its hydrophobic and polar characteristics, making it versatile in various chemical environments.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies indicate several potential pharmacological properties:

- Anticancer Activity : Compounds with similar structures have shown promise as anti-cancer agents. Specifically, derivatives of hydrazinecarboxylates have been studied for their ability to act as antagonists of Mcl-1, a protein involved in cancer cell survival.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes that play roles in disease pathways, potentially influencing cellular proliferation and apoptosis.

In Vitro Studies

- Cell Proliferation Assays : Initial assays conducted on cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner. The compound was tested against various cancer types, showing significant cytotoxicity at higher concentrations.

- Mechanistic Insights : Interaction studies revealed that the compound may target specific proteins involved in apoptosis pathways. This suggests that it could modulate cell death processes, contributing to its anticancer potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes several similar compounds and their respective biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| tert-Butyl 2-(4-(pyridin-2-yl)benzylidene)hydrazinecarboxylate | 198904-84-6 | 0.76 | Anticancer properties |

| 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate | 57699-88-4 | 0.70 | Enzyme inhibition |

| tert-Butyl 1H-pyrazole-1-carboxylate | 219580-32-2 | 0.63 | Antimicrobial effects |

| dibenzyl diazene-1,2-dicarboxylate | 2449-05-0 | 0.60 | Potential anti-inflammatory activity |

This comparative analysis highlights the unique structural attributes of this compound that may confer distinct biological activities not observed in other similar compounds.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. While initial findings suggest potential applications in cancer therapy and enzyme inhibition, further studies are essential to elucidate its mechanisms of action fully and evaluate its therapeutic efficacy.

Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To explore the specific pathways influenced by this compound.

- Development of Derivatives : To enhance its biological activity and selectivity.

Q & A

Q. What is the standard synthetic procedure for (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate?

The compound is synthesized via condensation of tert-butylcarbazate and benzaldehyde in ethanol under reflux. A typical procedure involves:

- Reagents : tert-butylcarbazate (1.00 equiv), benzaldehyde (1.00 equiv), ethanol (solvent).

- Conditions : Reflux for 3 hours, followed by cooling and filtration.

- Yield : 68–71% as a white solid after washing with hexane . Variations in yield (e.g., 71% vs. 68%) may arise from differences in solvent volume, reaction time, or purification methods.

Q. How is this compound characterized?

Key characterization methods include:

- NMR Spectroscopy :

- H NMR (CDCl₃): δ 7.85 (s, 1H, N=CH), 7.67–7.37 (m, aromatic H), 1.55 (s, 9H, tert-butyl) .

- C NMR (DMSO-d₆): δ 152.9 (C=O), 143.6 (N=CH), 129.8–126.9 (aromatic C) .

Q. What are the stability and storage recommendations for this compound?

- Storage : Keep in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from heat and ignition sources .

- Handling : Use non-sparking tools and grounded metal containers to minimize explosion risks .

Advanced Research Questions

Q. How can contradictions in reported yields (e.g., 71% vs. 68%) be resolved?

Yield discrepancies may arise from:

- Purification Methods : Filtration vs. column chromatography (e.g., uses hexane washing, while employs petroleum ether/ethyl acetate purification) .

- Reaction Time : Extended reflux durations (>3 hours) may degrade the product.

- Solvent Purity : Residual water in ethanol can hinder condensation. Recommendation : Optimize reaction monitoring (e.g., TLC) and standardize solvent drying protocols.

Q. What role does this compound play in synthesizing functionalized peptides?

The compound serves as a key intermediate in:

- Azadipeptide Synthesis : Copper-catalyzed alkynylation with hydrazides yields azadipeptides for studying peptide backbone modifications .

- Hydrazone Derivatives : Reacting with n-hexylamine produces semicarbazones, useful in drug discovery (64% yield via recrystallization) . Mechanistic Insight : The tert-butyl group enhances steric protection of the hydrazone bond during coupling reactions .

Q. How can stereochemical integrity (E/Z isomerism) be controlled during synthesis?

- Thermodynamic Control : Reflux conditions favor the (E)-isomer due to steric hindrance between the tert-butyl group and benzaldehyde .

- Solvent Effects : Polar solvents like ethanol stabilize the (E)-isomer via hydrogen bonding .

- Validation : Low-temperature H NMR can detect minor Z-isomer peaks (e.g., δ 7.80–7.62 ppm for N=CH) .

Q. How do spectral data discrepancies (e.g., NMR shifts in CDCl₃ vs. DMSO) impact structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.